

An In-depth Technical Guide to (2-acetylphenyl)boronic acid

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Compound of Interest

Compound Name: 2-Acetylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-acetylphenyl)boronic acid, a versatile molecule with significant potential in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and its emerging role as a modulator of key cellular signaling pathways.

Chemical Identity and Properties

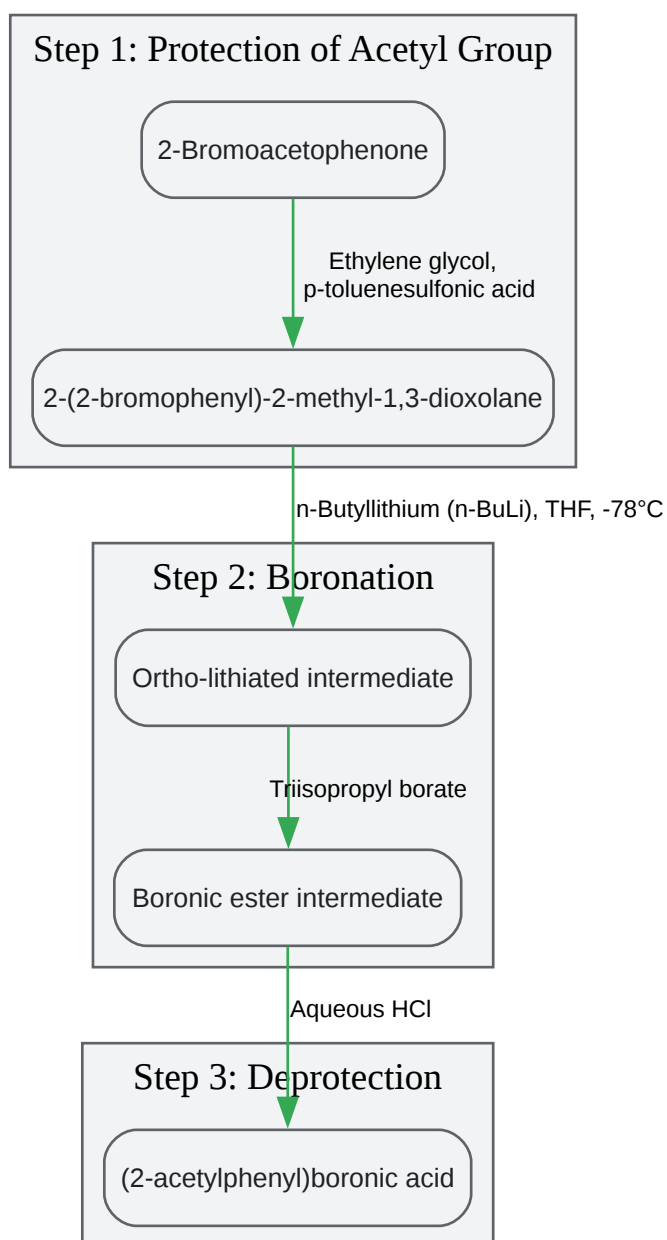
The IUPAC name for the compound is (2-acetylphenyl)boronic acid[1]. It is also commonly known by synonyms such as 2-acetylbenzeneboronic acid[1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-acetylphenyl)boronic acid

Property	Value	Source
IUPAC Name	(2-acetylphenyl)boronic acid	[1]
Synonyms	2-Acetylbenzeneboronic Acid, B-(2-Acetylphenyl)boronic Acid	[1]
CAS Number	308103-40-4	[2]
Molecular Formula	C ₈ H ₉ BO ₃	[1]
Molecular Weight	163.97 g/mol	[1]
Appearance	White to yellow powder and/or chunks	Thermo Fisher Scientific
Purity	≥95% (via HPLC)	Thermo Fisher Scientific
Storage Temperature	2-8°C under an inert atmosphere	[2]
Solubility	Soluble in organic solvents such as DMSO.	
SMILES	B(C1=CC=CC=C1C(=O)C)(O)O	[1]
InChIKey	ZKAOVABYLXQUTI-UHFFFAOYSA-N	[1]

Synthesis of (2-acetylphenyl)boronic acid

A practical and scalable synthesis for (2-acetylphenyl)boronic acid has been developed, proceeding via a protected intermediate to circumvent the reactivity of the acetyl group with organometallic reagents. The overall workflow is depicted below.



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Synthesis workflow for (2-acetylphenyl)boronic acid.

This protocol is adapted from the method described by Chao et al. (2004) for the synthesis of the ortho-isomer of acetylphenylboronic acid.

Step 1: Protection of 2-Bromoacetophenone

- To a solution of 2-bromoacetophenone in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture using a Dean-Stark apparatus to remove water.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Ortho-Lithiation and Borylation

- Dissolve the protected 2-bromoacetophenone from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78°C . Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen exchange.
- To the resulting ortho-lithiated species, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78°C .
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

- Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric acid (HCl).
- Stir the mixture vigorously for 2-3 hours at room temperature to effect the hydrolysis of the boronic ester and the deprotection of the ketal.
- Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield (2-acetylphenyl)boronic acid as a white to off-white solid.

Biological Activity and Applications in Drug Development

Phenylboronic acids are a class of compounds that have garnered significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols, a moiety present in many biological macromolecules such as sugars and serine proteases. While specific quantitative inhibitory data for (2-acetylphenyl)boronic acid is not widely available in the public domain, the inhibitory activities of closely related phenylboronic acid derivatives against various enzymes highlight the potential of this class of compounds. Table 2 presents a summary of the inhibitory constants (K_i) for some representative phenylboronic acids against various enzymes.

Table 2: Inhibitory Activity of Selected Phenylboronic Acid Derivatives

Compound	Target Enzyme	K_i (μM)	Reference
Phenylboronic acid	KPC-2 β -lactamase	7.64	[3]
3-Nitrophenylboronic acid	KPC-2 β -lactamase	-	[3]
3-Azidomethylphenyl boronic acid	KPC-2 β -lactamase	2.3	[4]
3-Azidomethylphenyl boronic acid	AmpC β -lactamase	0.7	[4]
Compound 5 (a triazole derivative)	KPC-2 β -lactamase	0.73	[4]
Compound 10a (a triazole derivative)	AmpC β -lactamase	0.14	[4]

Note: The data presented is for analogous compounds to illustrate the potential activity of this chemical class. Specific testing of (2-acetylphenyl)boronic acid is required to determine its precise inhibitory profile.

This protocol outlines a general procedure for determining the inhibitory activity of a compound like (2-acetylphenyl)boronic acid against a target enzyme.

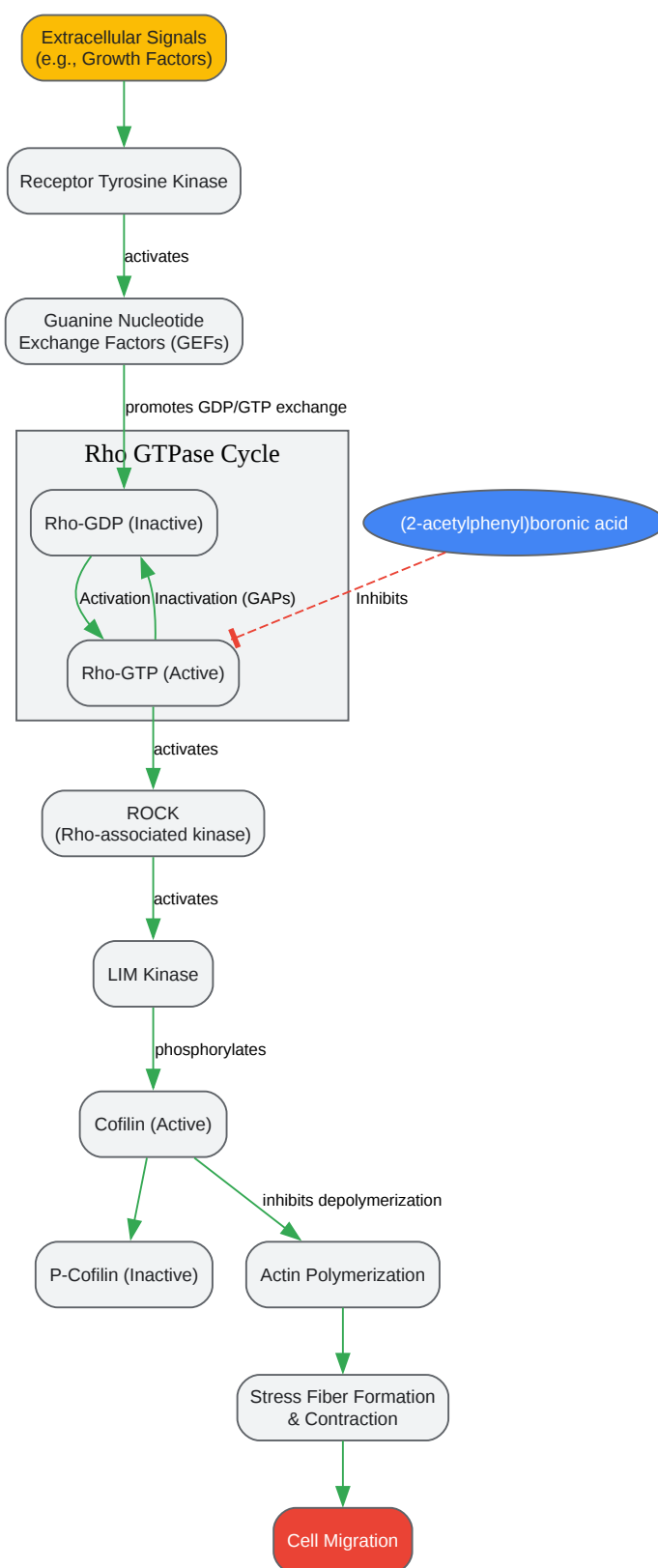
- Reagent Preparation:
 - Prepare a stock solution of (2-acetylphenyl)boronic acid in a suitable solvent (e.g., DMSO).
 - Prepare a series of dilutions of the inhibitor stock solution in assay buffer.
 - Prepare a solution of the target enzyme in assay buffer at a concentration that yields a linear reaction rate over the desired time course.
 - Prepare a solution of the enzyme's substrate in assay buffer. The concentration of the substrate will depend on the type of inhibition being investigated (typically at or near the Michaelis constant, K_m , for competitive inhibitors).
- Assay Procedure:
 - In a suitable microplate, add a small volume of each inhibitor dilution. Include a control with solvent only (no inhibitor).
 - Add the enzyme solution to each well and incubate for a pre-determined time to allow for inhibitor binding.
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and detection method will be specific to the enzyme and substrate used.
- Data Analysis:
 - Calculate the initial reaction velocity for each inhibitor concentration.

- Plot the reaction velocity as a function of the inhibitor concentration.
- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway Modulation

Research into phenylboronic acids has revealed their potential to modulate cellular signaling pathways, particularly those involved in cancer cell migration and proliferation. Studies on phenylboronic acid, a close structural analog of (2-acetylphenyl)boronic acid, have shown that it can inhibit the activity of the Rho family of small GTPases. These proteins are critical regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.

The Rho GTPase signaling pathway is a key regulator of cell motility. The inhibition of this pathway by phenylboronic acid derivatives can lead to a reduction in the formation of stress fibers and focal adhesions, which are essential for cell movement. A simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by (2-acetylphenyl)boronic acid is shown below.



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Proposed inhibition of the Rho GTPase signaling pathway.

This guide provides a foundational understanding of (2-acetylphenyl)boronic acid for professionals in research and drug development. The information presented on its synthesis, potential biological activities, and interaction with cellular signaling pathways underscores its promise as a valuable scaffold in the design of novel therapeutic agents. Further investigation is warranted to fully elucidate its biological targets and therapeutic potential.

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